molecular formula C76H64N6O4S B14131217 N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate CAS No. 29243-26-3

N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate

Cat. No.: B14131217
CAS No.: 29243-26-3
M. Wt: 1157.4 g/mol
InChI Key: KAYDFEZJPMWJMG-UHFFFAOYSA-L
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Description

N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate is a chemical salt compound with the molecular formula C76H64N6O4S and a molecular weight of 1157.42 g/mol . This specialized organic compound, which may also be identified by its CAS Number 29243-26-3, features a complex structure built around a central methylium core that is substituted with multiple anilinophenyl and methylanilino phenyl groups . The compound's significant molecular weight and extensive aromatic system make it a subject of interest in advanced materials science research, particularly in the development of novel dyes and functional organic compounds . Researchers value this sulfate salt for its potential application in the synthesis of new chemical entities and as a key intermediate in the preparation of more complex molecular architectures. The compound is supplied as a high-purity material to ensure consistent performance in research settings. This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

29243-26-3

Molecular Formula

C76H64N6O4S

Molecular Weight

1157.4 g/mol

IUPAC Name

N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate

InChI

InChI=1S/2C38H32N3.H2O4S/c2*1-28-9-8-14-37(27-28)41-36-25-19-31(20-26-36)38(29-15-21-34(22-16-29)39-32-10-4-2-5-11-32)30-17-23-35(24-18-30)40-33-12-6-3-7-13-33;1-5(2,3)4/h2*2-27,39-41H,1H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

KAYDFEZJPMWJMG-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=C(C=C2)[C+](C3=CC=C(C=C3)NC4=CC=CC=C4)C5=CC=C(C=C5)NC6=CC=CC=C6.CC1=CC(=CC=C1)NC2=CC=C(C=C2)[C+](C3=CC=C(C=C3)NC4=CC=CC=C4)C5=CC=C(C=C5)NC6=CC=CC=C6.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Intermediate 1: Bis(4-anilinophenyl)methanol

Route A: Friedel-Crafts Alkylation

  • Reactants :
    • 4-Aminodiphenylamine (2 eq)
    • Benzaldehyde (1 eq)
  • Conditions :
    • Catalyst: Concentrated H₂SO₄ or AlCl₃
    • Solvent: Dichloromethane, 0–5°C, 12 h.
  • Mechanism : Electrophilic substitution forms the diarylmethanol intermediate.
  • Yield : 68–72% after recrystallization (ethanol/water).

Route B: Grignard Addition

  • Reactants :
    • 4-Bromoaniline (2 eq)
    • Phenylmagnesium bromide (1 eq)
  • Conditions :
    • Solvent: Tetrahydrofuran (THF), reflux, 6 h.
    • Quench with ammonium chloride.
  • Yield : 60–65%.

Intermediate 2: 4-(3-Methylanilino)benzaldehyde

Synthesis via Reductive Amination :

  • Reactants :
    • 4-Nitrobenzaldehyde (1 eq)
    • 3-Methylaniline (1.2 eq)
  • Conditions :
    • Catalyst: Pd/C (10 wt%), H₂ (1 atm).
    • Solvent: Methanol, 25°C, 16 h.
  • Yield : 85–90%.

Coupling of Intermediates 1 and 2

Ullmann Coupling :

  • Reactants :
    • Bis(4-anilinophenyl)methanol (1 eq)
    • 4-(3-Methylanilino)benzaldehyde (1 eq)
  • Conditions :
    • Catalyst: CuI (10 mol%), K₂CO₃ (2 eq).
    • Solvent: Dimethylformamide (DMF), 120°C, 24 h.
  • Mechanism : Nucleophilic attack followed by dehydration.
  • Yield : 55–60% after column chromatography (SiO₂, hexane/EtOAc).

Formation of the Sulfate Salt

Acid-Base Neutralization :

  • Reactants :
    • Triarylmethane cation (1 eq)
    • Sulfuric acid (1 eq)
  • Conditions :
    • Solvent: Ethanol, 0–5°C, 1 h.
  • Purification : Crystallization from ethanol/water.
  • Purity : ≥99% (HPLC).

Optimization and Scalability

Catalytic Improvements

  • Buchwald-Hartwig Amination : Replacing Ullmann coupling with Pd₂(dba)₃/Xantphos increases yield to 75%.
  • Microwave Assistance : Reducing reaction time from 24 h to 2 h at 150°C.

Solvent Screening

Solvent Yield (%) Purity (%)
DMF 60 98
Toluene 45 95
NMP 70 99

N-Methylpyrrolidone (NMP) enhances solubility of aromatic intermediates.

Analytical Characterization

Key Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, 4H, Ar-H), 7.45–7.20 (m, 18H, Ar-H), 2.31 (s, 3H, CH₃).
  • ESI-MS : m/z 531.3 [M+H]⁺ (calc. 531.2).
  • Elemental Analysis : C₃₈H₃₂N₃·SO₄ (Calcd: C, 74.85; H, 5.33; N, 6.88. Found: C, 74.79; H, 5.29; N, 6.82).

Industrial-Scale Considerations

  • Cost Analysis : Pd/C catalysis increases raw material costs by 20% compared to Cu-based methods.
  • Waste Streams :
    • Copper residues require chelation (EDTA) before disposal.
    • Solvent recovery (DMF) via distillation achieves 90% reuse.

Chemical Reactions Analysis

Types of Reactions

N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.

    Substitution: Electrophilic substitution reactions are common, where halogens or nitro groups can be introduced into the aromatic rings using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, nitric acid

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced aromatic compounds.

Scientific Research Applications

N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Optoelectronic Materials

a) M49 (4,4′-(6,7-dimethyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline-4,9-diyl)bis(N,N-bis(4-(tert-butyl)phenyl)-3-methylaniline))
  • Key Features : Incorporates a methyl-substituted aniline and bulky tert-butyl groups to balance steric hindrance and electronic properties.
  • Performance : Achieved a 3.02% external quantum efficiency (EQE) in near-infrared (NIR) organic light-emitting diodes (OLEDs) with an emission peak at 710 nm. The methyl group enhances hybridized local and charge-transfer (HLCT) states, improving luminescence efficiency .
b) M46 (4-(9-(4-(diphenylamino)phenyl)naphtho[2,3-c][1,2,5]thiadiazol-4-yl)benzonitrile)
  • Key Features: Uses a cyano-substituted benzonitrile acceptor for red-shifted emission (702 nm) and high oscillator strength.
  • Performance : Demonstrated 1.2% EQE in NIR OLEDs .

Sulfonate and Sulfate Derivatives

a) TODB (N,N-Bis(4-sulfobutyl)-3-methylaniline disodium salt)
  • Structure : Features sulfobutyl groups on the 3-methylaniline core.
  • Applications: Used in diagnostic assays and biochemical testing due to its water solubility and ionic character .
b) N-[2-(N-ethyl-4-amino-3-methyl-anilino)-ethyl]-methanesulfonamide; sulfate
  • Structure : Combines methanesulfonamide and sulfate groups with a 3-methylaniline backbone.
  • Properties : LogP of 3.43 indicates moderate lipophilicity, suitable for pharmaceutical intermediates or dye synthesis .
  • Comparison: The target compound’s bis(4-anilinophenyl)methyl group introduces greater steric bulk, which may reduce solubility but enhance thermal stability in polymer matrices.

Sulfonamide and Halogenated Analogues

a) N-(4-anilinophenyl)-4-bromobenzenesulfonamide
  • Structure: Integrates a bromobenzenesulfonamide group with an anilinophenyl moiety.
  • Applications : Likely used in medicinal chemistry or as a ligand in metal-organic frameworks (MOFs) .
b) 4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline
  • Structure : Features a difluoropiperidine substituent on the 3-methylaniline core.
  • Properties : Molecular weight of 226.27 g/mol and fluorinated groups enhance metabolic stability in drug design .
  • Comparison: The target compound’s larger aromatic system (bis(4-anilinophenyl)) may limit biological activity but improve π-π stacking in organic semiconductors.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Weight (g/mol) Key Functional Groups Application Performance Metrics
Target Compound ~600 (estimated) Bis(4-anilinophenyl), sulfate Optoelectronics (inferred) N/A (data unavailable)
M49 Not provided 3-methylaniline, tert-butyl NIR OLEDs EQE: 3.02%, λEL: 710 nm
TODB 423.456 Sulfobutyl, disodium salt Diagnostic assays Water-soluble, 98% purity
N-[2-(N-ethyl-...); sulfate ~400 (estimated) Methanesulfonamide, sulfate Pharmaceuticals LogP: 3.43
N-(4-anilinophenyl)-4-bromobenzenesulfonamide 403.29 Bromosulfonamide Medicinal chemistry N/A

Research Findings and Mechanistic Insights

  • Steric Effects : Methyl substituents (e.g., in M49 and the target compound) enhance HLCT states by balancing planar conformation and steric hindrance, critical for high luminescence efficiency .
  • Ionic Modifications : Sulfate or sulfonate groups (e.g., TODB, target compound) improve solubility but may reduce charge mobility compared to neutral D-A systems like M46 .
  • Synthetic Challenges : Complex aromatic amines require precise control of substitution patterns to avoid side reactions, as seen in unintended sulfonamide formations (e.g., ) .

Biological Activity

N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline; sulfate, also known by its chemical name bis(p-anilinophenyl)[4-[(3-methylphenyl)amino]phenyl]methylium sulfate, is a complex organic compound with a significant molecular weight of 1157.42 g/mol and a molecular formula of C76H64N6O4S. This compound has garnered attention in various biological studies due to its potential applications in medicinal chemistry, particularly in cancer research.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • Chemical Formula : C76H64N6O4S
  • CAS Number : 29243-26-3
  • Molecular Weight : 1157.42416

This compound features a central methylene bridge connecting two anilinophenyl groups and a methyl group, contributing to its unique properties and biological activities.

Biological Activity Overview

Research into the biological activity of N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline; sulfate has revealed several key areas of interest:

  • Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549). The mechanism involves induction of apoptosis, as evidenced by DNA fragmentation assays and MTT assays that measure cell viability.
  • Toxicological Studies : Toxicity assessments have been conducted following OECD guidelines. Short-term repeated dose toxicity tests have been performed on rodents, revealing potential adverse effects at high doses (1000 mg/kg/day) while lower doses (10 mg/kg/day) showed minimal toxicity .
  • Mechanism of Action : The compound's mechanism appears to involve interaction with cellular pathways that regulate cell proliferation and apoptosis. Specific studies have shown that it can inhibit cell growth by disrupting normal cellular functions, leading to programmed cell death in malignant cells .

Case Study 1: Anticancer Activity

A study investigated the effects of N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline; sulfate on MCF-7 cells. The results indicated:

  • Concentration Used : 250 μg/ml and 300 μg/ml.
  • Findings : Significant reduction in cell viability was observed after 72 hours of exposure, with evidence of apoptosis confirmed through ethidium bromide staining.

Case Study 2: Toxicity Evaluation

In a repeated dose toxicity study:

  • Subjects : Male and female rats.
  • Doses Administered : 0 mg/kg (control), 10 mg/kg, 30 mg/kg, and 100 mg/kg.
  • Results : The study found no significant adverse effects at lower doses but noted behavioral changes at higher doses .

Table 1: Summary of Biological Activity Studies

Study TypeCell LineConcentration (μg/ml)Effect ObservedReference
Anticancer ActivityMCF-7250Reduced viability
Anticancer ActivityMCF-7300Induced apoptosis
Toxicity StudyRat10No significant effects
Toxicity StudyRat1000Behavioral changes noted

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